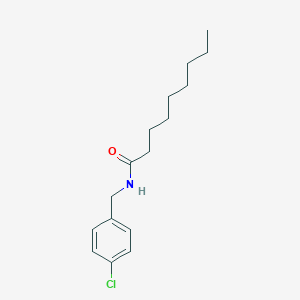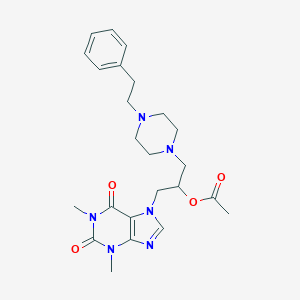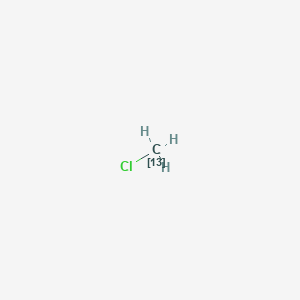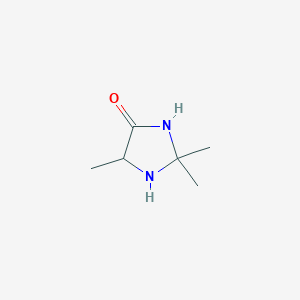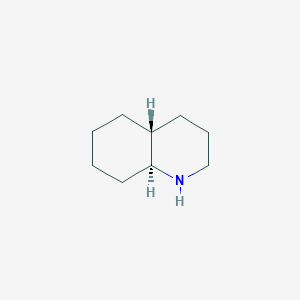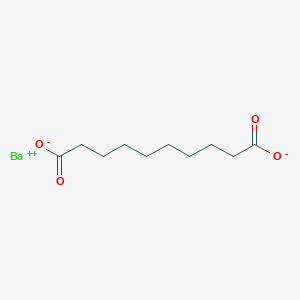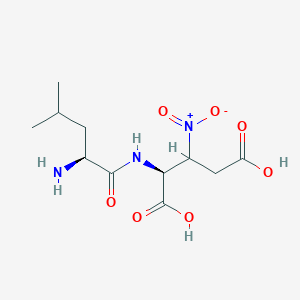
Nitropeptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitropeptin is a novel peptide-based molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. Nitropeptin has shown promising results in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes mellitus (T2DM).
Wissenschaftliche Forschungsanwendungen
Teratogenic Effects and Thyroid Function
Nitrofen, a herbicide structurally similar to thyroid hormones, has been studied for its effects on thyroid function and its potent teratogenic activity in rodents. It alters pituitary-thyroid function in rats and may induce birth defects through changes in thyroid hormone status. This might be related to nitrofen's teratogenicity, potentially mediated by a T3-active metabolite derived from nitrofen (Manson, Brown, & Baldwin, 1984).
Cardiovascular and CNS Effects
Nitroglycerin, a derivative, is notable for its cardiovascular and central nervous system effects. It acts as a vasodilator in cardiac diseases and influences the central sympathetic system and cerebrovascular effects. The drug also induces a headache in migraine patients, suggesting central mechanisms in its biological activity (Tassorelli, Joseph, Buzzi, & Nappi, 1999).
Role in Chondrocytes and Inflammation
The interaction of leptin and interleukin-1 in chondrocytes is significant in understanding the effects of nitric oxide synthase (NOS) type II. This synergy indicates leptin's proinflammatory role and implicates JAK2, PI3K, MEK-1, and p38 kinase in the signaling pathway (Otero et al., 2005).
Therapeutic and Clinical Applications
Nitroxide compounds, including nitropeptin derivatives, have diverse biochemical interactions useful in therapeutic applications. They modify oxidative stress, impacting many metabolic processes and potentially serving in radiation protection, cancer treatment, and hypertension control (Soule et al., 2007).
Learning and Memory Enhancement
Kisspeptin-13, a G protein-coupled receptor ligand, affects passive avoidance learning in mice. It interacts with various neurotransmitter systems and nitric oxide, indicating its role in cognitive functions (Telegdy & Adamik, 2013).
Role in Aging and Neurodegenerative Diseases
Nitrosamines, including nitropeptin derivatives, contribute to DNA damage and oxidative stress, factors in aging and diseases like Alzheimer's. Understanding their pathophysiological effects can provide insights into disease mechanisms and prevention (de la Monte, Neusner, Chu, & Lawton, 2009).
Nitroglycerin-Induced Myocardial Protection
Nitroglycerin's role in myocardial protection and tolerance, particularly involving calcitonin gene-related peptide (CGRP), is a crucial area of research. Understanding its effects on heart diseases could lead to improved treatments (Hu, Li, & Yuan‐jian Li, 2014).
Mass Spectrometric Analysis in Aging and Neurodegenerative Diseases
Protein tyrosine nitration, a modification by nitropeptides, has been linked to signaling pathways and implicated in aging and neurodegenerative diseases. Mass spectrometric analysis of nitrated peptides helps in understanding these diseases (Yeo et al., 2015).
Eigenschaften
CAS-Nummer |
109792-56-5 |
|---|---|
Produktname |
Nitropeptin |
Molekularformel |
C11H19N3O7 |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-nitropentanedioic acid |
InChI |
InChI=1S/C11H19N3O7/c1-5(2)3-6(12)10(17)13-9(11(18)19)7(14(20)21)4-8(15)16/h5-7,9H,3-4,12H2,1-2H3,(H,13,17)(H,15,16)(H,18,19)/t6-,7?,9-/m0/s1 |
InChI-Schlüssel |
LGJDFRQTFRTVII-LXZQMHNESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
Synonyme |
N-L-leucyl-beta-nitroglutamic acid nitropeptin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



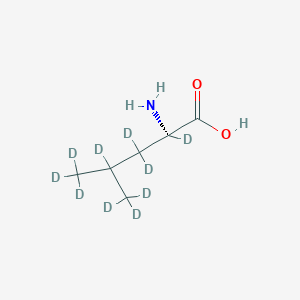
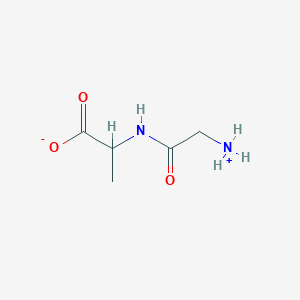
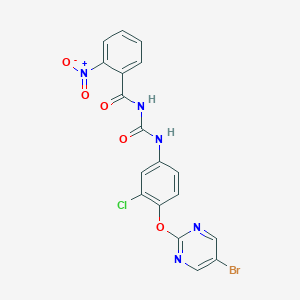
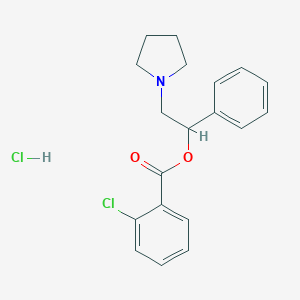
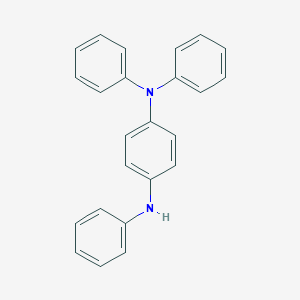
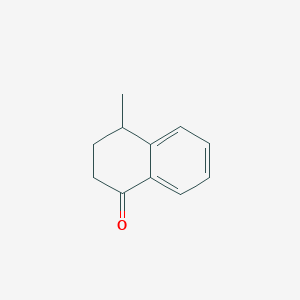
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
